molecular formula C10H12N2O2 B1386138 Chromane-3-carbohydrazide CAS No. 1097790-45-8

Chromane-3-carbohydrazide

Cat. No.: B1386138
CAS No.: 1097790-45-8
M. Wt: 192.21 g/mol
InChI Key: CRZHHAIRMIQRBN-UHFFFAOYSA-N
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Description

Chromane-3-carbohydrazide is a derivative of chromane, a heterocyclic compound widely distributed in nature. Chromane derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties

Biochemical Analysis

Biochemical Properties

Chromane-3-carbohydrazide plays a significant role in biochemical reactions, particularly as a ligand in metal ion detection. It forms complexes with metal ions, which can be used in chemosensing applications. For instance, this compound has been shown to interact with indium ions (In3+), forming a 1:2 stoichiometry complex . This interaction is characterized by chelation-caused fluorescence quenching (CHEQ), which reduces the emission intensity of the compound. The binding mechanism involves coordination with the metal ion, which can be investigated using techniques such as NMR titration and DFT/TD-DFT studies .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit significant inhibitory effects on the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) . These effects suggest that this compound may play a role in modulating oxidative stress and inflammation within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. For example, this compound can act as a chemosensor for metal ions, where it binds to the metal ion and induces a change in fluorescence properties . Additionally, this compound may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and influencing cellular responses to oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in various solvent systems has been investigated, with findings indicating that it remains stable under specific conditions . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to organs such as the liver and kidneys . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and inflammation pathways . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the importance of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and function, as they determine the compound’s availability to interact with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chromane-3-carbohydrazide typically involves the reaction of chromane-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chromane-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Chromane-3-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chromane-3-carbohydrazide can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its versatile reactivity and broad spectrum of applications in various scientific fields. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a compound of significant interest .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-12-10(13)8-5-7-3-1-2-4-9(7)14-6-8/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZHHAIRMIQRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205314
Record name 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097790-45-8
Record name 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097790-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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